REACTION_SMILES
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[BrH:14].[ClH:9].[NH2:10][CH2:11][CH2:12][SH:13].[OH:1][CH2:2][c:3]1[c:4]([CH3:8])[n:5][s:6][cH:7]1>>[BrH:14].[CH2:2]([c:3]1[c:4]([CH3:8])[n:5][s:6][cH:7]1)[S:13][CH2:12][CH2:11][NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nscc1CO
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Name
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Type
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product
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Smiles
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Br
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Name
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Type
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product
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Smiles
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Cc1nscc1CSCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |